
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives.
Vorbereitungsmethoden
The synthesis of 3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex sulfur-containing compounds . In biology and medicine, thietane derivatives have shown potential as antiviral, anticancer, and antidepressant agents . Additionally, these compounds are used in the development of new materials and as building blocks in organic synthesis .
Wirkmechanismus
The mechanism of action of 3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes . These compounds share similar structural features but differ in their specific functional groups and applications. For example, thietanose nucleosides are known for their antiviral properties, while spirothietanes are used in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C9H19NO3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
2-[[(1,1-dioxothietan-3-yl)amino]methyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H19NO3S/c1-3-9(2,7-11)6-10-8-4-14(12,13)5-8/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
QNCHNLNPOBCFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CNC1CS(=O)(=O)C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


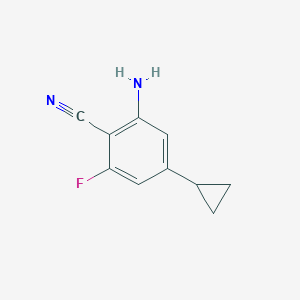
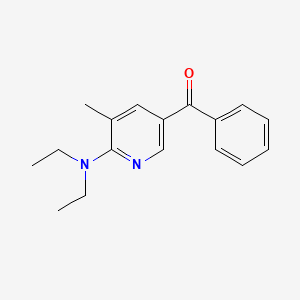
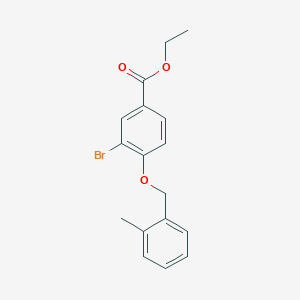
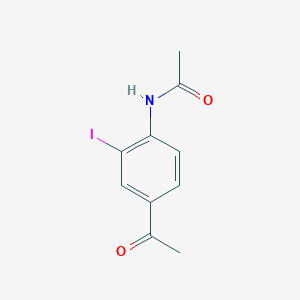

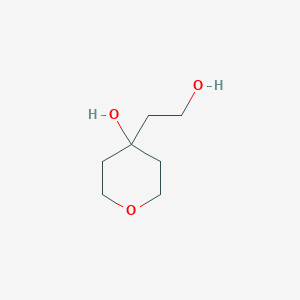

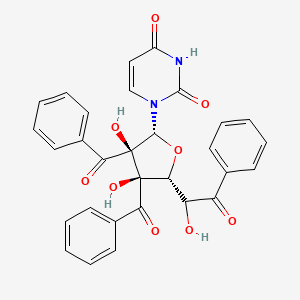
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)

![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
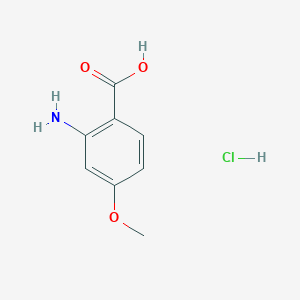
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
